

Methyl arachidate CAS number and molecular weight.

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An In-depth Technical Guide to Methyl Arachidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **methyl arachidate**, a saturated fatty acid methyl ester. It covers its fundamental physicochemical properties, detailed analytical methodologies, and known biological activities, with a particular focus on its role as a leukotriene A4 hydrolase inhibitor. This document is intended to serve as a valuable resource for professionals in research and drug development.

Physicochemical Properties

Methyl arachidate, also known as methyl eicosanoate or arachidic acid methyl ester, is the methyl ester of arachidic acid, a 20-carbon saturated fatty acid.[1][2][3] Its fundamental properties are summarized in the table below.



Property	Value	Reference
CAS Number	1120-28-1	[1][2][3]
Molecular Formula	C21H42O2	[1][2]
Molecular Weight	326.56 g/mol	[1][2]
Appearance	White to off-white solid/powder/crystal	[1]
Melting Point	45-48 °C	
Boiling Point	215-216 °C at 10 mmHg	_
Solubility	Soluble in alcohol and ether; insoluble in water.	[4]
Storage	Recommended at -20°C for long-term stability.	[1][3]

Analytical Methodologies

The accurate identification and quantification of **methyl arachidate** are crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose.

Experimental Protocol: GC-MS Analysis of Methyl Arachidate

This protocol outlines a general procedure for the analysis of **methyl arachidate** in a lipid sample.

2.1.1. Sample Preparation (Transesterification)

To analyze fatty acids by GC, they are typically converted to their more volatile methyl esters. If the starting material is not already methylated (e.g., triglycerides, phospholipids), a transesterification step is required.



 Objective: To convert fatty acids from lipid samples into fatty acid methyl esters (FAMEs), including methyl arachidate.

Reagents:

- Methanolic HCl (1.25 M): Prepared by carefully adding acetyl chloride to anhydrous methanol.
- Hexane
- Internal Standard (e.g., methyl heptadecanoate)

Procedure:

- Accurately weigh the lipid sample into a screw-cap glass tube.
- Add a known amount of the internal standard.
- Add 2 mL of methanolic HCl.
- Seal the tube tightly and heat at 85°C for 1.5 hours.
- After cooling to room temperature, add 1 mL of hexane and 1 mL of distilled water.
- Vortex the mixture thoroughly and centrifuge to separate the layers.
- Carefully transfer the upper hexane layer, containing the FAMEs, to a new vial for GC-MS analysis.

2.1.2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.



• Ramp: Increase to 250°C at a rate of 10°C/min.

Hold: Maintain at 250°C for 10 minutes.

Injector Temperature: 250°C.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 50-550.

Ion Source Temperature: 230°C.

 Data Analysis: Identification of methyl arachidate is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). Quantification is performed by comparing the peak area of methyl arachidate to that of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of **methyl arachidate**. The key expected signals are:

- ¹H NMR: A sharp singlet around 3.67 ppm corresponding to the methyl ester protons (-OCH₃). A triplet at approximately 0.88 ppm for the terminal methyl group protons (-CH₃), and a series of multiplets for the methylene protons (-CH₂-) in the long alkyl chain.
- ¹³C NMR: A signal around 174 ppm for the carbonyl carbon of the ester group, a signal around 51 ppm for the methoxy carbon, and a series of signals in the upfield region for the alkyl chain carbons.

Biological Activity and Applications

While often used as a standard in fatty acid analysis, **methyl arachidate** exhibits biological activity that is of interest to drug development professionals.

Inhibition of Leukotriene A4 Hydrolase (LTA4H)



Recent studies have identified **methyl arachidate** as a natural inhibitor of leukotriene A4 hydrolase (LTA4H).[1] LTA4H is a bifunctional zinc enzyme that plays a key role in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By inhibiting LTA4H, **methyl arachidate** can potentially modulate inflammatory responses.

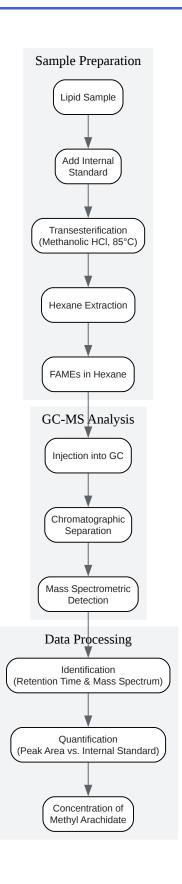
The enzymatic action of LTA4H is a critical step in the arachidonic acid cascade, which is a major pathway in inflammation. The inhibition of this enzyme by **methyl arachidate** suggests its potential as a lead compound for the development of novel anti-inflammatory agents.

Natural Occurrence

Methyl arachidate is found in various natural sources, including certain plant seed oils and as a minor component of biodiesel.[3] Its presence in biological systems and its inhibitory effect on a key inflammatory enzyme warrant further investigation into its physiological roles.

Visualizations GC-MS Analysis Workflow



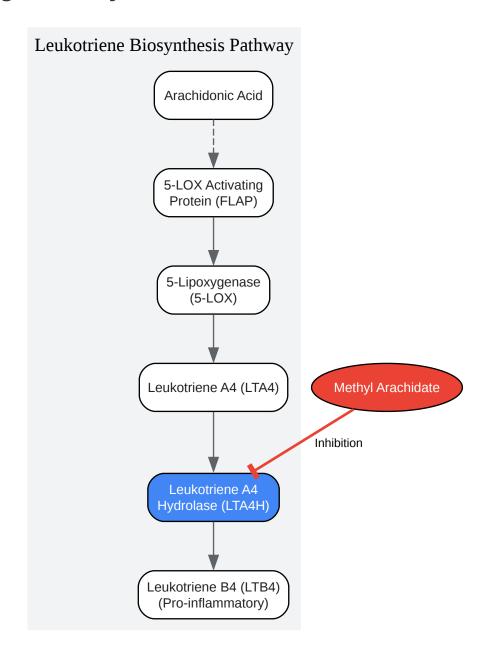


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Caption: Workflow for the GC-MS analysis of **methyl arachidate**.



Signaling Pathway: Inhibition of LTA4H



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Caption: Inhibition of LTA4H by methyl arachidate.

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